molecular formula C19H15Cl2NO2 B1420654 7-Chloro-2-(3-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride CAS No. 1160263-74-0

7-Chloro-2-(3-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride

Cat. No.: B1420654
CAS No.: 1160263-74-0
M. Wt: 360.2 g/mol
InChI Key: OLVWVXGQHULMDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-2-(3-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride is a chemical compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. This particular compound is notable for its unique structure, which includes a chloro group, an ethoxyphenyl group, and a carbonyl chloride group attached to the quinoline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-(3-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 7-chloro-8-methylquinoline, which is then subjected to Friedel-Crafts acylation to introduce the 3-ethoxyphenyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to ensure cost-effectiveness and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-(3-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

7-Chloro-2-(3-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Chloro-2-(3-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride involves its interaction with molecular targets such as enzymes and receptors. The chloro group and the carbonyl chloride group are key functional groups that enable the compound to form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The ethoxyphenyl group contributes to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 7-Chloro-2-(3-methoxyphenyl)-8-methylquinoline-4-carbonyl chloride
  • 7-Chloro-2-(3-hydroxyphenyl)-8-methylquinoline-4-carbonyl chloride
  • 7-Chloro-2-(3-fluorophenyl)-8-methylquinoline-4-carbonyl chloride

Uniqueness

7-Chloro-2-(3-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride is unique due to the presence of the ethoxy group, which imparts distinct electronic and steric properties. This makes it more suitable for specific applications in medicinal chemistry and material science compared to its analogs .

Properties

IUPAC Name

7-chloro-2-(3-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2NO2/c1-3-24-13-6-4-5-12(9-13)17-10-15(19(21)23)14-7-8-16(20)11(2)18(14)22-17/h4-10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLVWVXGQHULMDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Chloro-2-(3-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
7-Chloro-2-(3-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride
Reactant of Route 3
7-Chloro-2-(3-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride
Reactant of Route 4
Reactant of Route 4
7-Chloro-2-(3-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride
Reactant of Route 5
Reactant of Route 5
7-Chloro-2-(3-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride
Reactant of Route 6
7-Chloro-2-(3-ethoxyphenyl)-8-methylquinoline-4-carbonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.